molecular formula C8H7ClF3N B13974194 N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine

N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine

Cat. No.: B13974194
M. Wt: 209.59 g/mol
InChI Key: DADPIASFEBHVPH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a chlorobenzyl group attached to a trifluoromethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 2-chlorobenzyl chloride with trifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl alcohols, while reduction can produce amines .

Scientific Research Applications

N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethanamine group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C8H7ClF3N/c9-7-4-2-1-3-6(7)5-13-8(10,11)12/h1-4,13H,5H2

InChI Key

DADPIASFEBHVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(F)(F)F)Cl

Origin of Product

United States

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